Aluminium acetylacetonate
Overview
Description
Synthesis Analysis
Aluminium acetylacetonate can be synthesized through different methods. One approach involves reacting the mineral boehmite, , with acetylacetone (2,4-pentanedione; Hacac) in water, resulting in the precipitation of pale yellow crystalline aluminium acetylacetonate (Katakura & Koide, 2005). Another method starts from industrial alum, , and through chemical, IR, thermal (TG-DSC), and single crystal X-ray diffraction analyses, aluminium acetylacetonate is prepared (Shirodker et al., 2010).
Molecular Structure Analysis
The molecular structure of aluminium acetylacetonate has been characterized by various analytical techniques. Single crystal X-ray diffraction analysis reveals that aluminium acetylacetonate crystallizes in the monoclinic space group with the central metal hexacoordinated to three bidentate acetylacetonate ligands (Shirodker et al., 2010).
Chemical Reactions and Properties
Gas-phase decomposition of aluminium acetylacetonate has been studied, revealing the formation of various reactive intermediates and products at elevated temperatures (Grimm et al., 2021). Another study highlights the synthesis of aluminium acetylacetonate by grinding inorganic aluminum salts and acetylacetone at room temperature, offering a solvent-free method with a high yield (Heng, 2006).
Physical Properties Analysis
The heat of formation and other thermodynamic properties of aluminium acetylacetonate have been measured, providing insights into its stability and reactivity under different conditions (Hill & Irving, 1966).
Chemical Properties Analysis
Aluminium acetylacetonate's chemical properties, such as its reactivity with other compounds and its role as a precursor in various chemical syntheses, have been explored in depth. For example, it has been used as a precursor for the synthesis of aluminum nanoparticles through a reduction reaction (Ghanta & Muralidharan, 2013).
Scientific research applications
Neurotoxicity and Cell Viability: Aluminium acetylacetonate's lipophilic nature is a critical determinant of toxicity in human cell lines of neural origin. It affects cell proliferation and viability, indicating its potential role in neurodegeneration research (Campbell, Hamai, & Bondy, 2001).
Molten Carbonate Fuel Cells: In the sintering of electrolyte matrices for molten carbonate fuel cells (MCFCs), only aluminium acetylacetonate shows potential as a sintering aid. It converts to Al2O3 at or above 420°C and reacts with Li2CO3 to produce γ-LiAlO2 (Lee et al., 2001).
Thermal Stability in CVD Processes: Aluminium acetylacetonate is often used as a precursor for oxide deposition in chemical vapor deposition (CVD). Its thermal stability, sublimation pressures, and diffusion coefficients are crucial for reproducible depositions (Siddiqi, Siddiqui, & Atakan, 2007).
Vapor Deposition of Aluminum Oxide: As a precursor in vapor deposition of aluminum oxide, aluminium acetylacetonate's synthesis and structure have been studied, indicating its importance in materials science (Shirodker et al., 2010).
Gas-phase Decomposition: The gas-phase decomposition of aluminium acetylacetonate is vital for understanding its use in CVD of aluminium oxide. Its thermal decomposition and the products formed are critical for process optimization (Grimm et al., 2021).
Cardiotoxicity Studies: Aluminium acetylacetonate's lipophilic compound has been studied for its cardiotoxic effects, making it a tool for investigating myocardial infarcts in animal models (Zatta et al., 1987).
Emission Spectrometric Detection: Its use in the emission spectrometric detection of metal chelates separated by gas chromatography highlights its role in analytical chemistry (Kawaguchi, Sakamoto, & Mizuike, 1973).
Effects on Erythrocytes: Studies on its effects on osmotic fragility and acanthocyte formation in suspended erythrocytes shed light on its biological interactions (Zatta, Perazzolo, & Corain, 1989).
Solvent-Free Synthesis: Research on the synthesis of aluminium acetylacetonate by grinding in the absence of solvent contributes to green chemistry and sustainable practices (Heng, 2006).
Heat of Formation: Investigating the heat of formation of aluminium acetylacetonate provides insights into its thermodynamic properties, essential for various chemical processes (Hill & Irving, 1966).
Electronic Structures: The study of its electronic structures helps in understanding its interactions and stability in different states, which is vital for materials science and electronics (Ustinov, Vovna, & Ustinova, 1998).
Aluminium Detection in Dialysis Concentrates: Its role in the continuous flow extraction for the determination of aluminium in dialysis concentrates highlights its importance in medical research and diagnostics (Komarek et al., 2007).
Aluminium Accumulation in CNS: Aluminium acetylacetonate's role in studies on aluminium accumulation in the central nervous system from inhalation exposure is significant for understanding environmental health impacts (Zatta, Favarato, & Nicolini, 1993).
One-step Synthesis from Boehmite: Its preparation from boehmite in water demonstrates innovative synthesis methods, contributing to chemical process development (Katakura & Koide, 2005).
Alumina Coating Synthesis: The synthesis of alumina coatings from chelated aluminium alkoxides, including aluminium acetylacetonate, is crucial for materials science, particularly in coatings and surface treatments (Nass & Schmidt, 1990).
Photocatalytic Activities in TiO2: It serves as a catalyst in the synthesis of Ti3+ self-doped TiO2, enhancing photocatalytic and photoelectrochemical activities. This application is vital for environmental technology and energy research (Lee et al., 2018).
Alumina Supported Palladium Catalysts: The reactivity of aluminium acetylacetonate in the preparation of alumina-supported palladium catalysts by sol-gel method is important for catalysis research (Fessi & Ghorbel, 2000).
Cardiotoxicity in Rabbits: Its cardiotoxic effects in rabbits, when administered as liposome preparations, provide valuable information for biomedical research and toxicology (Corain, Zatta, Bombi, & Giordano, 1988).
Chemical Vapor Deposition of Aluminum Oxide Films: Its role in the low-pressure chemical vapor deposition of aluminum oxide films from water vapor has been explored, emphasizing its application in thin film technologies (Kim et al., 1993).
Organic Light-Emitting Devices:
properties
IUPAC Name |
(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILURZWTCGSYRE-LNTINUHCSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21AlO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium acetylacetonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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